Pralidoxime chloride, (Z)-, also known as 2-pyridine aldoxime methyl chloride, is a chemical compound classified as an antidote primarily used for the treatment of organophosphate poisoning. Organophosphates are chemicals that inhibit the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system, which can cause severe toxicity. Pralidoxime chloride works by reactivating acetylcholinesterase, thus mitigating the toxic effects of organophosphate exposure .
Pralidoxime chloride is derived from pyridine and belongs to the family of oximes. It is categorized under small organic molecules and is particularly recognized for its role in biochemical applications related to nerve agents and certain pesticides. The compound has a molecular formula of and a molecular weight of approximately 172.61 g/mol .
The synthesis of pralidoxime chloride involves several key steps:
In industrial settings, the compound is typically dissolved in deionized water and methanol to create stock solutions, which are then subjected to purification processes to ensure safety and efficacy.
Pralidoxime chloride has a distinct molecular structure characterized by:
The structure consists of a pyridine ring substituted with hydroxylamine and a methyl group, contributing to its reactivity with acetylcholinesterase .
Pralidoxime chloride primarily undergoes reactions that involve its interaction with acetylcholinesterase. The key reaction mechanism includes:
The effectiveness of pralidoxime chloride varies based on the specific organophosphate involved and the timing of administration post-exposure .
The mechanism by which pralidoxime chloride operates involves several steps:
The efficacy of this reactivation depends on factors such as the type of organophosphate and the concentration of pralidoxime present.
Pralidoxime chloride is primarily utilized in medical settings for:
Organophosphorus compounds (OPs), including pesticides and nerve agents, covalently bind to the catalytic serine residue (Ser203 in human acetylcholinesterase; hAChE) within the enzyme's active site. This phosphorylation event forms a stable tetrahedral adduct, irreversibly inhibiting AChE's ability to hydrolyze acetylcholine [1] . The OP's electrophilic phosphorus atom attacks the serine hydroxyl group, while its leaving group departs. Structural studies reveal that:
Table 1: Inhibition Kinetics of Select OPs Against Human AChE
Organophosphorus Compound | Chemical Class | kᵢ (M⁻¹min⁻¹) |
---|---|---|
Butylsarin | Organophosphonate | 6.1 × 10⁸ |
Cyclosarin (GF) | Organophosphonate | 2.4 × 10⁸ |
VX | Phosphonothioate | 1.8 × 10⁸ |
Sarin (GB) | Organophosphonate | 1.1 × 10⁸ |
Paraoxon-ethyl | Organophosphate | 1.1 × 10⁶ |
Chlorpyrifos-oxon | Organophosphate | 2.7 × 10⁸ |
Data derived from in vitro assays with purified human erythrocyte AChE [10].
Pralidoxime chloride (2-PAM) reactivates inhibited AChE through a nucleophilic attack on the phosphorus atom of the phosphoryl-enzyme complex. Its mechanism involves:
Crucially, pralidoxime's efficacy varies with OP structure due to steric constraints. For diethylphosphoryl-AChE (e.g., chlorpyrifos-oxon), reactivation rates (kᵣ) reach 0.15 min⁻¹, whereas dimethylphosphoryl complexes (e.g., dichlorvos) reactivate slower (kᵣ = 0.02 min⁻¹) [9] [10]. Nerve agents with bulky groups (e.g., soman's pinacolyl moiety) hinder oxime access, reducing reactivation efficacy [8].
The reactivation kinetics follow a reversible two-step mechanism:
Table 2: Reactivation Kinetics of Human AChE by Pralidoxime Chloride
Inhibiting OP | Kₒₓ (mM) | kᵣ (min⁻¹) | Second-Order Rate Constant kᵣ/Kₒₓ (M⁻¹min⁻¹) |
---|---|---|---|
Paraoxon-ethyl | 0.38 | 0.24 | 632 |
VX | 0.21 | 0.18 | 857 |
Tabun (GA) | 4.50 | 0.01 | 2.2 |
Soman (GD) | 1.80 | 0.003 | 1.7 |
Parameters derived from purified human AChE at pH 7.4, 37°C [10].
Key kinetic insights:
"Aging" denotes the irreversible conversion of phosphorylated AChE to a non-reactivatable state via dealkylation of the OP adduct. This process:
Pralidoxime retards aging by transiently binding near the active site, shielding the phosphyl group from hydrolysis. However, it cannot reverse aged complexes. Computational studies reveal that aged AChE experiences conformational stiffening, reducing oxime access by 40% compared to nascent phosphorylated enzyme [7] [10].
Table 3: Aging Half-Lives of Key OP-AChE Conjugates
OP-AChE Conjugate | Aging t₁/₂ (Human) | Primary Aging Pathway |
---|---|---|
Soman (GD)-AChE | 1.3 min | Carbocation elimination |
DFP-AChE | 20 min | SN1 hydrolysis |
Dichlorvos-AChE | 0.8 hours | SN2 hydrolysis |
Sarin (GB)-AChE | 5 hours | SN1 hydrolysis |
Chlorpyrifos-oxon-AChE | 38 hours | SN2 hydrolysis |
Data compiled from human erythrocyte AChE studies at 37°C [1] [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: